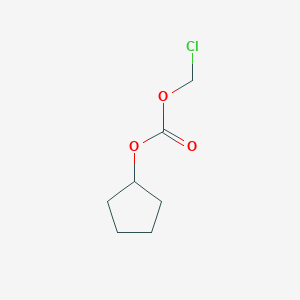

Chloromethyl cyclopentyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

51942-26-8 |

|---|---|

Molecular Formula |

C7H11ClO3 |

Molecular Weight |

178.61 g/mol |

IUPAC Name |

chloromethyl cyclopentyl carbonate |

InChI |

InChI=1S/C7H11ClO3/c8-5-10-7(9)11-6-3-1-2-4-6/h6H,1-5H2 |

InChI Key |

ARHAAELLIYFIRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC(=O)OCCl |

Origin of Product |

United States |

Foundational Aspects of Chloromethyl Cyclopentyl Carbonate Within Modern Organic Synthesis

Significance of Carbonate Moieties in Contemporary Chemical Research

Organic carbonates are characterized by a carbonyl group flanked by two oxygen atoms and can be either linear or cyclic. mdpi.com In contemporary chemical research, carbonate moieties are recognized for their versatility and are used in a wide array of applications. researchgate.net They serve as important synthetic intermediates, enabling a variety of chemical transformations such as decarboxylation, hydrogenation, and transesterification. mdpi.com

Due to their low toxicity and biodegradability, organic carbonates are often considered "green" solvents and reagents, providing a more environmentally benign alternative to traditional, more hazardous compounds like phosgene. researchgate.netwikipedia.orgresearchgate.net Their application extends to being monomers for polymers, electrolytes in batteries, and components in pharmaceuticals and agrochemicals. researchgate.netrsc.org The ability to synthesize organic carbonates from carbon dioxide also presents an indirect pathway for CO2 utilization, aligning with principles of green chemistry. researchgate.netmdpi.com

Role of Chloromethyl Functionalities as Versatile Alkylating Agents

The chloromethyl group (–CH2Cl) is a functional group that renders a molecule reactive as an alkylating agent. chempanda.com Alkylating agents are a class of compounds that can introduce an alkyl group to other molecules. taylorandfrancis.com This reactivity is crucial in many organic syntheses and is particularly significant in medicinal chemistry.

For instance, chloromethyl functionalities are employed in the synthesis of various antineoplastic (anti-cancer) agents. taylorandfrancis.comnih.govnih.gov These agents work by alkylating DNA, which can inhibit the replication of cancer cells. nih.govresearchgate.net The chloromethyl group's ability to be introduced into aromatic compounds through reactions like the Blanc chloromethylation further expands its utility in creating complex organic molecules. chempanda.com

Structural Elucidation and Nomenclatural Considerations for Chloromethyl Cyclopentyl Carbonate

This compound possesses a distinct molecular structure that dictates its chemical behavior. The molecule consists of a cyclopentyl group attached to a carbonate ester, which in turn is connected to a chloromethyl group.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 51942-26-8 | guidechem.com |

| Molecular Formula | C7H11ClO3 | guidechem.com |

| Molecular Weight | 178.61 g/mol | guidechem.com |

| IUPAC Name | This compound | guidechem.com |

| Canonical SMILES | C1CCC(C1)OC(=O)OCCl | guidechem.com |

The IUPAC name, this compound, clearly defines its structure. "Cyclopentyl" indicates the five-membered ring, "carbonate" describes the O-C(=O)-O linkage, and "chloromethyl" specifies the Cl-CH2- group. This systematic nomenclature is essential for unambiguous communication among chemists.

Contextual Placement of this compound within Carbonyl and Halogen Chemistry

This compound is situated at the intersection of carbonyl and halogen chemistry. The carbonate portion of the molecule is part of the larger family of carbonyl compounds, which are characterized by a carbon-oxygen double bond. tib.eu The reactivity of the carbonyl group is a central theme in organic chemistry, often serving as a site for nucleophilic attack. tib.eu

The presence of the chloromethyl group places the compound within the realm of organohalogens. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to reaction with nucleophiles. This dual functionality—a reactive carbonyl center and an alkylating chloromethyl group—makes this compound a bifunctional reagent with diverse synthetic potential. nih.gov

Research Scope and Strategic Objectives

Research involving this compound is often driven by its utility in synthesizing more complex molecules, particularly in the pharmaceutical industry. For example, it has been used in the preparation of prodrugs, which are inactive compounds that are converted into active drugs within the body. nih.govacs.orgresearchgate.net Specifically, it has been utilized in the synthesis of β-lactamase inhibitors, which are crucial in overcoming bacterial resistance to antibiotics. nih.govacs.orgresearchgate.net

The strategic objectives for the use of this compound often involve leveraging its alkylating capability to modify the properties of biologically active molecules, such as improving their oral bioavailability. nih.govacs.orggoogle.com Future research may continue to explore its application in developing new therapeutic agents and in designing novel synthetic methodologies that take advantage of its unique chemical architecture. google.comgoogle.com

Synthetic Methodologies for Chloromethyl Cyclopentyl Carbonate: Route Design and Optimization

Direct Synthesis Strategies via Esterification Processes

The most direct and commonly employed method for the synthesis of chloromethyl cyclopentyl carbonate involves the esterification of cyclopentanol (B49286) with a suitable chloroformate derivative. This approach is favored for its straightforward reaction pathway and relatively high yields.

The cornerstone of the direct synthesis strategy is the condensation reaction between cyclopentanol and chloromethyl chloroformate. In this reaction, the hydroxyl group of cyclopentanol attacks the electrophilic carbonyl carbon of chloromethyl chloroformate, leading to the formation of the desired carbonate and the elimination of hydrogen chloride.

A documented example of this synthesis involves the reaction of cyclopentanol with chloromethyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct, achieving a yield of 78.4%. researchgate.net This method is analogous to the synthesis of similar chloromethyl alkyl carbonates, such as chloromethyl cyclohexyl carbonate, which is prepared by reacting cyclohexanol (B46403) with chloromethyl chloroformate. acs.org

The presence of a base is crucial for driving the esterification reaction to completion by neutralizing the hydrochloric acid generated as a byproduct. Pyridine (B92270) is a commonly used base for this purpose. researchgate.netacs.org It acts as a nucleophilic catalyst and an acid scavenger. Other tertiary amines, such as triethylamine, can also be employed.

The general mechanism involves the activation of the chloroformate by the base, followed by nucleophilic attack by the alcohol. The choice of base can influence the reaction rate and yield.

Table 1: Comparison of Bases in Analogous Chloromethyl Alkyl Carbonate Synthesis

| Base | Substrate | Solvent | Yield | Reference |

|---|---|---|---|---|

| Pyridine | Cyclohexanol | Methylene (B1212753) Chloride | High (qualitative) | acs.org |

This table presents data from analogous reactions to illustrate the role of the base.

The selection of an appropriate solvent and the careful control of reaction temperature are critical parameters for optimizing the synthesis of this compound.

Commonly used solvents for this type of esterification are aprotic solvents such as methylene chloride or anhydrous ether. acs.orgmdpi.com These solvents are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions.

Indirect Synthetic Pathways through Chloromethylation of Cyclopentyl Carbonate Precursors

This subsection would discuss the use of various halomethylating agents to introduce the chloromethyl group onto a cyclopentyl carbonate substrate.

This subsection would focus on methods to control the position of chloromethylation on the cyclopentyl carbonate molecule, ensuring the formation of the desired isomer.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. This involves a proactive approach to pollution prevention by designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances.

A plausible and common route for the synthesis of this compound involves the reaction of cyclopentanol with chloromethyl chloroformate, often in the presence of a base like pyridine to neutralize the hydrogen chloride byproduct.

Traditional vs. Green Solvents

Historically, chlorinated solvents such as methylene chloride have been employed for this type of reaction due to their inertness and ability to dissolve a wide range of organic compounds. prepchem.com However, their environmental persistence and potential health risks have driven the search for greener alternatives. Environmentally benign solvents are characterized by their reduced toxicity, derivation from renewable resources, and lower environmental impact. nih.govsigmaaldrich.com

For the synthesis of this compound, several greener solvent alternatives to methylene chloride could be explored. Ethereal solvents such as Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) are prominent candidates. nih.govsigmaaldrich.com CPME, in particular, offers a high boiling point, low peroxide formation, and relative stability under both acidic and basic conditions, making it a suitable replacement. nih.govresearchgate.net 2-MeTHF is derived from renewable feedstocks like corncobs and is also a viable alternative to traditional ether solvents like THF and Dioxane. sigmaaldrich.com

Table 1: Comparison of Solvents for Carbonate Synthesis

| Solvent | Key Properties | Environmental/Safety Considerations |

|---|---|---|

| Methylene Chloride | Highly effective, dissolves many reactants. | Volatile, suspected carcinogen, environmentally persistent. |

| Cyclopentyl Methyl Ether (CPME) | High boiling point (106 °C), low peroxide formation, hydrophobic. sigmaaldrich.com | Considered a greener alternative, less volatile than many ethers. nih.govsigmaaldrich.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, higher boiling point than THF (80 °C). sigmaaldrich.com | Can form peroxides (inhibitor often added), but is a bio-based solvent. sigmaaldrich.com |

| Toluene | Good solvent for many organic reactions. | Volatile organic compound (VOC), neurotoxin. |

The choice of solvent would require experimental validation to optimize reaction conditions and yield for the specific synthesis of this compound.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. numberanalytics.comjocpr.comprimescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. primescholars.com

Calculating Atom Economy

The proposed synthesis of this compound from cyclopentanol and chloromethyl chloroformate in the presence of pyridine proceeds as follows:

Reactants:

Cyclopentanol (C₅H₁₀O)

Chloromethyl chloroformate (C₂H₂Cl₂O₂)

Pyridine (C₅H₅N) - acts as a base, not incorporated into the final product but forms a salt.

Products:

this compound (C₇H₁₁ClO₃) - Desired Product

Pyridinium (B92312) chloride (C₅H₅N·HCl) - Byproduct

The calculation for atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Compound | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Cyclopentanol | C₅H₁₀O | 86.13 | Reactant |

| Chloromethyl chloroformate | C₂H₂Cl₂O₂ | 128.95 | Reactant |

| Pyridine | C₅H₅N | 79.10 | Reactant (Base) |

| This compound | C₇H₁₁ClO₃ | 178.61 | Desired Product |

| Pyridinium chloride | C₅H₆ClN | 115.57 | Byproduct |

Calculation: % Atom Economy = [178.61 / (86.13 + 128.95 + 79.10)] x 100 % Atom Economy = [178.61 / 294.18] x 100 % Atom Economy ≈ 60.7%

Purification Techniques and Yield Optimization for Academic Research Scale

Following the reaction, the crude product mixture requires purification to isolate this compound in high purity. For an academic research setting, standard laboratory techniques are employed.

Drawing from analogous syntheses, a typical workup and purification procedure can be proposed. prepchem.com The reaction mixture would first be washed to remove the pyridinium chloride salt and any unreacted pyridine. This is often done using a dilute acid wash (like HCl solution), followed by a wash with water and/or a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally a brine wash to aid in the separation of aqueous and organic layers.

After washing, the organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water. The drying agent is then removed by filtration.

The solvent is subsequently removed under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified by one of the following methods:

Crystallization: If the product is a solid at room temperature or below, crystallization is an effective purification method. The synthesis of the analogous chloromethyl cyclohexyl carbonate yields a solid that can be crystallized from a solvent like ligroine. prepchem.com This technique is excellent for achieving high purity.

Vacuum Distillation: If the product is a high-boiling liquid, vacuum distillation can be used to separate it from non-volatile impurities or reactants with significantly different boiling points. This is a common purification technique for liquid carbonates. google.com

Yield Optimization

Optimizing the yield on a research scale involves systematically adjusting reaction parameters:

Stoichiometry: Varying the molar ratios of cyclopentanol to chloromethyl chloroformate can determine the optimal balance for maximizing conversion while minimizing side reactions or excess unreacted starting material.

Temperature: The reaction is often initiated at a low temperature (e.g., -78 °C to 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature. prepchem.com Optimizing this temperature profile can improve yield and selectivity.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can determine the optimal time required for the reaction to reach completion, avoiding the formation of degradation products from prolonged reaction times.

Purification Efficiency: Careful execution of washing, drying, and final purification steps is critical to minimize product loss and maximize the isolated yield.

Chemical Reactivity Profile and Mechanistic Pathways of Chloromethyl Cyclopentyl Carbonate

Nucleophilic Substitution Reactions at the Chloromethyl Center (S_N1 and S_N2 Pathways)

The carbon atom of the chloromethyl group is electrophilic due to the presence of two electron-withdrawing groups: the chlorine atom and the carbonate group. This makes it a prime target for nucleophilic attack. Such reactions can proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) pathway.

The S_N2 mechanism is a single-step process where the nucleophile attacks the carbon atom, and the chloride leaving group departs simultaneously. lumenlearning.com This concerted mechanism leads to an inversion of stereochemistry at the carbon center. The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

Conversely, the S_N1 pathway is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The stability of the resulting carbocation is a critical factor in determining the feasibility of an S_N1 reaction. libretexts.org

For chloromethyl cyclopentyl carbonate, the primary nature of the carbon bearing the chlorine atom suggests that the S_N2 pathway would be heavily favored. Primary carbocations are notoriously unstable, making an S_N1 mechanism highly unlikely under most conditions. libretexts.org

The activation energy for the S_N2 reaction will be influenced by several factors, including the strength of the nucleophile, the stability of the transition state, and the nature of the solvent. nih.gov Polar aprotic solvents are generally preferred for S_N2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity. youtube.com

Table 1: Illustrative Relative Rate Constants for S_N2 Reactions with a Common Nucleophile

| Substrate | Relative Rate (Illustrative) |

| Methyl Chloride | 30 |

| Ethyl Chloride | 1 |

| This compound | Expected to be similar to or slightly slower than ethyl chloride due to steric bulk |

| Isopropyl Chloride | 0.02 |

Note: This table is for illustrative purposes only and is based on general trends in S_N2 reactivity. The values are not experimental data for this compound.

Steric Factors: The rate of S_N2 reactions is highly sensitive to steric hindrance at the reaction center. wikipedia.org The cyclopentyl group of this compound is bulkier than a simple methyl or ethyl group. This increased steric bulk would likely hinder the backside attack of a nucleophile, leading to a slower reaction rate compared to less sterically demanding chloromethyl carbonates like chloromethyl methyl carbonate. nih.gov However, the cyclopentyl group is less bulky than a tert-butyl group, so the reaction should still be feasible. wikipedia.org

Electronic Factors: The carbonate group exerts a significant electron-withdrawing inductive effect, which increases the electrophilicity of the chloromethyl carbon. This electronic effect makes the carbon more susceptible to nucleophilic attack. The oxygen atoms in the carbonate group can also potentially stabilize the transition state through resonance, although this effect is likely to be minor compared to the inductive effect. The presence of electron-donating alkyl groups, such as the cyclopentyl group, can slightly decrease the reactivity by pushing electron density towards the reaction center. researchgate.net

The reactivity of this compound will vary with the nucleophilicity of the attacking species. Generally, stronger nucleophiles will react faster. The relative nucleophilicity of common nucleophiles follows the general trend: thiols > amines > alcohols.

Alcohols: Alcohols are moderate nucleophiles and are expected to react with this compound to form the corresponding ether-carbonate products. These reactions may require elevated temperatures or the use of a base to deprotonate the alcohol and increase its nucleophilicity. researchgate.net

Amines: Amines are generally stronger nucleophiles than alcohols due to the lower electronegativity and higher polarizability of nitrogen. youtube.com They are expected to react readily with this compound to yield the corresponding amino-carbonate derivatives.

Thiols: Thiols are excellent nucleophiles, often more so than their alcohol or amine counterparts in protic solvents. researchgate.net They are expected to react rapidly with this compound to form thioether-carbonate compounds.

Table 2: Expected Reactivity Order of Nucleophiles with this compound

| Nucleophile Type | Example | Expected Reactivity | Product Type |

| Thiol | Ethanethiol | High | Thioether-carbonate |

| Amine | Piperidine | Moderate to High | Amino-carbonate |

| Alcohol | Ethanol | Moderate | Ether-carbonate |

Note: This table represents a generalization of nucleophilic strength and is not based on specific experimental data for this compound.

Reactivity of the Carbonate Ester Linkage

The carbonate group itself contains two ester linkages, each with a carbonyl carbon that is electrophilic and susceptible to nucleophilic attack. This can lead to transesterification or hydrolysis reactions.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org In the case of this compound, reaction with another alcohol can potentially lead to the displacement of either the cyclopentoxy group or the chloromethoxy group. The reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com

The position of the equilibrium in a transesterification reaction is governed by the relative stability of the reactants and products, and the concentrations of the species involved. To drive the reaction towards the desired product, it is common practice to use a large excess of the reactant alcohol or to remove one of the products as it is formed. libretexts.org

The reactivity in transesterification is also influenced by the nature of the leaving group. Generally, less sterically hindered and more electron-withdrawing alkoxy groups are better leaving groups. researchgate.net

This compound is expected to be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield cyclopentanol (B49286), formaldehyde, chloride, and carbon dioxide. The stability of dialkyl carbonates to hydrolysis is known to be pH-dependent, with decomposition being catalyzed by both acids and bases. cetjournal.it

Under basic conditions, the hydroxide (B78521) ion can directly attack the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to release an alkoxide and a carboxylate intermediate, which would further decompose.

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards attack by a weak nucleophile like water.

The presence of the chloromethyl group is expected to influence the hydrolytic stability. The electron-withdrawing nature of this group would make the carbonyl carbon more electrophilic and thus potentially more susceptible to nucleophilic attack by water.

Cyclopentyl Ring Functionalization and Transformations

The cyclopentyl moiety of this compound can undergo various transformations, primarily through radical-mediated pathways.

The cyclopentyl radical can be generated from appropriate precursors, and its subsequent reactions have been studied. A key reaction of the cyclopentyl radical is its ring-opening to form a five-membered linear radical. However, this linear radical is often unstable and rapidly breaks down into smaller, more stable fragments such as an allyl radical and an ethylene (B1197577) molecule. capes.gov.br The specific rate constant for the ring-opening of the cyclopentyl radical has been determined to be 10^14.5 exp(–37,700/RT) s−1. capes.gov.br The activation energy for this process suggests that the planarity of the activated complex is similar to that of the initial cyclic radical. capes.gov.br

Another important aspect of cyclopentyl radical chemistry is its interaction with other radicals. For instance, the disproportionation to combination ratio for the reaction between methyl and cyclopentyl radicals is approximately 0.3. capes.gov.br This indicates that the transfer of a hydrogen atom (disproportionation) is a significant competing process to the direct coupling of the two radicals (combination).

The generation of α-ketoradicals from precursors like xanthates allows for their addition to unactivated olefins. chemrxiv.org This approach has been utilized in the synthesis of α,β-functionalized cyclopentanones. chemrxiv.org

While this compound itself does not possess an unsaturated cyclopentyl ring, such derivatives can be formed as intermediates in certain reactions. The reactivity of these unsaturated cyclopentyl systems is then governed by the principles of electrophilic and nucleophilic additions.

In the case of electrophilic additions to an unsymmetrically substituted cyclopentene, the reaction proceeds regioselectively according to Markovnikov's rule. pressbooks.pub This rule states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the halide (X) attaches to the carbon atom with fewer hydrogen atoms. pressbooks.pub This regioselectivity is explained by the formation of the more stable carbocation intermediate. pressbooks.pub For example, the reaction of 1-ethylcyclopentene with HCl would yield 1-chloro-1-ethylcyclopentane as the major product, proceeding through a tertiary carbocation intermediate. pressbooks.pub

Nucleophilic additions to cyclopentenone systems are also a valuable tool for functionalization. For instance, α-xanthyl cyclopentenones can undergo Michael additions with nucleophiles like malonates. chemrxiv.org These reactions provide a pathway to β-substituted cyclopentanones. chemrxiv.org

Advanced Mechanistic Investigations

Detailed mechanistic studies provide deeper insights into the reaction pathways, intermediates, and the factors that influence the outcomes of reactions involving this compound and related structures.

The ionization of chlorinated cyclopentyl derivatives in superacid solutions can lead to the formation of stable carbocations. For instance, the 3-chloro(methyl)cyclopentyl cation has been identified as a stable intermediate at low temperatures (around -50 °C). rsc.org This cation can then react with nucleophiles like carbon monoxide. rsc.org

Radical intermediates are central to many reactions involving the cyclopentyl ring. As mentioned earlier, the cyclopentyl radical itself is a key intermediate in certain thermal and photochemical reactions. capes.gov.br In the context of more complex systems, such as the photo-induced carboxylative cyclization of allylic alcohols, radical intermediates are generated through the homolytic cleavage of a C-I bond, which then propagate a radical chain process. mdpi.com The generation and reactivity of α-ketoradicals have been studied, highlighting their role in forming new carbon-carbon bonds. chemrxiv.org

Catalysts can significantly influence the mechanisms of reactions involving carbonate and cyclopentyl moieties. For example, in the decarboxylation of cyclic carbonates, various catalytic systems, including zinc-lanthanum mixed oxides and copper-based catalysts, have been shown to be effective. mdpi.com The synergy between different metal species (e.g., Cu⁰ and Cu⁺) on a catalyst's surface can enhance catalytic activity. mdpi.com

In transition-metal-catalyzed reactions, the choice of solvent can have a profound impact on the efficiency and selectivity of the process by interacting with the catalyst, substrates, and products. nih.gov For instance, cyclopentyl methyl ether (CPME) has been shown to be a beneficial solvent in various palladium-catalyzed reactions, such as the direct arylation of heteroaromatics, and in cobalt-catalyzed functionalization of indoles. nih.gov The use of CPME can stabilize the catalyst at high temperatures and in some cases allow for a lower catalyst loading. nih.gov

The solvent in which a reaction is conducted can dramatically affect its rate and selectivity. For reactions involving radical intermediates, such as the reaction of trichloromethylperoxyl radicals with organic reductants, the rate constants can vary by orders of magnitude depending on the solvent. osti.gov The cohesive energy density of the solvent has been found to be a key parameter in correlating these rate constants. osti.gov

In the context of nucleophilic additions, the solvent can influence the stereochemistry and regioselectivity of the reaction. For example, in the formation of ketene (B1206846) silyl (B83357) acetals, cyclopentyl methyl ether (CPME) was found to provide better regioselectivity compared to other ethereal solvents like diethyl ether, THF, dioxane, and DME. nih.gov Similarly, in lithiation reactions, CPME can lead to higher efficiency and selectivity. nih.gov The influence of the solvent on reaction kinetics and yields has also been observed in the synthesis of cyclic carbonates, where acetonitrile (B52724) was found to be the optimal solvent, though good yields could also be obtained in DMSO. mdpi.com

Strategic Applications of Chloromethyl Cyclopentyl Carbonate in Advanced Organic Synthesis

Utilization as a Reagent for Modifying Molecular Architectures

The reactivity of the chloromethyl group, coupled with the carbonate functionality, makes chloromethyl cyclopentyl carbonate an effective tool for the strategic modification of organic molecules. It allows for the introduction of specific linkages and the temporary protection of functional groups to direct synthetic pathways.

Introduction of Carbonate Linkages into Complex Systems

This compound serves as a valuable reagent for the introduction of carbonate linkages into a variety of molecular frameworks. This is achieved through the reaction of its electrophilic chloromethyl group with nucleophiles, most commonly alcohols and phenols. The general reaction involves the displacement of the chloride ion by an alkoxide or phenoxide, forming a new carbonate ester. This method is analogous to the synthesis of alkoxymethyl carbonates from alcohols and other chloromethyl alkyl ethers. researchgate.net

The reaction typically proceeds under mild basic conditions, which facilitate the deprotonation of the hydroxyl group, enhancing its nucleophilicity. The cyclopentyl group in the carbonate moiety can influence the solubility and reactivity of the reagent and the resulting product.

General Reaction Scheme:

R-OH + ClCH₂OCOO-cyclopentyl → R-O-CH₂OCOO-cyclopentyl + HCl

Where R can be a variety of organic moieties, including complex molecular structures.

This strategy is particularly useful for linking different molecular fragments or for introducing a biodegradable carbonate linker into a polymer or a large molecule. The synthesis of carbonate-type macrodiols through the polycondensation of diols and dimethyl carbonate showcases a related industrial application of carbonate formation. mdpi.com

Derivatization of Functional Groups for Enhanced Reactivity

In multi-step organic synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from participating in a desired reaction elsewhere in the molecule. organic-chemistry.orgwikipedia.org this compound can be employed for the protection of hydroxyl groups. The hydroxyl group is converted into a cyclopentyl-oxymethyl carbonate, which is generally stable to a range of reaction conditions. libretexts.org

This protection strategy alters the reactivity of the hydroxyl group, rendering it non-nucleophilic and non-acidic. organic-chemistry.org The protecting group can be later removed under specific conditions to regenerate the original hydroxyl group, a process known as deprotection. wikipedia.org The choice of a protecting group is crucial and depends on its stability towards the reaction conditions planned for the subsequent steps and the ease of its selective removal. uchicago.edu

Table 1: Comparison of Common Hydroxyl Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent Example | Cleavage Conditions |

|---|---|---|---|

| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Acetic acid in THF/water, p-toluenesulfonic acid in methanol (B129727) libretexts.org |

| Methoxymethyl ether | MOM | Chloromethyl methyl ether, base | 6 M Hydrochloric acid in THF/water libretexts.org |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Acetic acid, TBAF, HF libretexts.org |

| Benzyl | Bn | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) libretexts.org |

| Cyclopentyl-oxymethyl Carbonate | - | This compound, base | Acidic or basic hydrolysis (inferred) |

Building Block in Multistep Organic Synthesis

Beyond its role in modifying existing structures, this compound can also serve as a fundamental building block from which more complex molecules are constructed. Its bifunctional nature allows for sequential reactions, leading to the formation of diverse cyclic and acyclic systems.

Formation of Cyclic and Acyclic Systems via Carbonate Intermediates

The reactivity of this compound can be harnessed to construct both cyclic and acyclic molecules. For instance, reaction with a difunctional nucleophile can lead to the formation of macrocycles or polymers.

A key application in this area is the synthesis of lactones. While a direct synthesis of lactones from this compound is not explicitly detailed in the provided search results, a plausible pathway can be inferred from related chemistry. For example, a substrate containing both a nucleophilic group (like a carboxylate) and a group that can be converted into a nucleophile could be envisioned. The initial reaction with this compound at the first nucleophilic site would be followed by an intramolecular reaction to form a cyclic system, such as a lactone. The synthesis of unsaturated bicyclic lactones often involves cyclization steps where a suitably functionalized precursor undergoes an intramolecular reaction. youtube.com Similarly, the synthesis of lactones with specific functional groups has been achieved through various synthetic routes, including those involving oxidation and lactonization reactions. researchgate.net

Scaffolding for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. nih.govnih.gov this compound, as an electrophilic building block, can participate in reactions to form heterocyclic structures.

The chloromethyl group is a good electrophile for reactions with nitrogen-containing nucleophiles such as amines and amides. By reacting with a molecule containing two nucleophilic nitrogen atoms, or one nitrogen and another nucleophilic atom, this compound can act as a scaffold to facilitate the formation of a heterocyclic ring. The synthesis of nitrogen-containing heterocycles often involves the reaction of a nucleophilic component with an electrophilic partner to construct the ring system. nih.gov For example, the synthesis of various nitrogen-containing heterocycles has been achieved using reagents that can react with amines to form a new ring. google.com The use of dialkyl carbonates as green reagents has also been explored for the synthesis of various heterocycles, including pyrrolidines and piperidines. frontiersin.org

Contributions to Prodrug Design and Bioconjugation Chemistry (Academic Principles)

The principles of using cleavable linkers to attach a promoiety to a drug molecule are central to prodrug design. nih.govnih.gov this compound provides a chemical entity that aligns with these academic principles, particularly for the design of prodrugs with enhanced properties.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as solubility, stability, or oral bioavailability. nih.gov

The use of chloromethyl glycosides as synthons to prepare glycosyloxymethyl-prodrugs provides a strong parallel for the potential application of this compound. nih.govnih.gov In this approach, a monosaccharide is attached to a drug via an oxymethyl linker. This conjugate can be cleaved by enzymes like β-glucosidase to release the parent drug. nih.gov

Similarly, this compound could be used to link a drug molecule (containing a suitable nucleophilic handle like a hydroxyl or amino group) via a cyclopentyl-oxymethyl carbonate linkage. The cyclopentyl group could be chosen to modulate the lipophilicity of the prodrug, potentially enhancing its ability to cross cell membranes. The carbonate ester bond is susceptible to enzymatic or chemical hydrolysis, which would lead to the release of the active drug, carbon dioxide, formaldehyde, and cyclopentanol (B49286).

The design of such a prodrug would involve considering the rate of cleavage of the carbonate linker to ensure the timely release of the active drug at the desired site of action. The carbamate (B1207046) linkage, formed by the reaction of a chloroformate with an amine, is another key functional group in drug design and medicinal chemistry, often used in prodrug strategies. acs.org

Computational and Theoretical Chemistry Studies of Chloromethyl Cyclopentyl Carbonate

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is intrinsically linked to its physical and chemical properties. Conformational analysis and molecular dynamics (MD) simulations are pivotal computational techniques used to explore the dynamic nature of molecules like chloromethyl cyclopentyl carbonate.

Exploration of Preferred Conformations

The flexibility of the cyclopentyl ring and the rotational freedom around the single bonds in this compound give rise to a complex potential energy surface with multiple possible conformations. The cyclopentyl ring itself is not planar and undergoes pseudorotation between various envelope and half-chair forms. biomedres.us Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to identify the low-energy conformers and the transition states that connect them.

For analogous structures, such as substituted alkanes, it has been shown that the presence of electronegative atoms like fluorine can significantly influence the conformational preferences, with solvent polarity playing a crucial role. soton.ac.uk In the case of this compound, the interplay between the steric bulk of the cyclopentyl group, the chloromethyl moiety, and the carbonate linkage dictates the most stable arrangements. It is anticipated that the preferred conformations will seek to minimize steric hindrance and optimize dipole-dipole interactions. Molecular dynamics simulations can further provide a dynamic picture of these conformational interconversions over time, revealing the relative populations of different conformers at a given temperature. nih.gov

Intermolecular Interactions and Solvation Effects

The interactions between molecules of this compound, and between the molecule and its solvent environment, are critical in determining its macroscopic properties.

Intermolecular Interactions: Computational studies on analogous alkyl carbonates have revealed the significance of C-H···O interactions in their self-association. acs.orgresearchgate.net These weak hydrogen bonds, where a hydrogen atom attached to a carbon interacts with an oxygen atom of a neighboring carbonate group, play a crucial role in the liquid-state structure. researchgate.net For this compound, similar C-H···O interactions involving the hydrogens of the cyclopentyl and chloromethyl groups and the oxygens of the carbonate are expected to be the dominant intermolecular forces. The strength of these interactions can be quantified using computational methods like Density Functional Theory (DFT). acs.orgresearchgate.net

| Carbonate Dimer | Interaction Type | Calculated Binding Energy (kcal/mol) |

|---|---|---|

| Dimethyl Carbonate (DMC) | C-H···O | 1.7 |

| Ethylene (B1197577) Carbonate (EC) | C-H···O | 5.1 |

| Propylene Carbonate (PC) | C-H···O | 4.7 |

Solvation Effects: The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. Solvation models in computational chemistry are broadly categorized as explicit or implicit. wikipedia.orgmuni.cz Explicit solvent models involve simulating a large number of individual solvent molecules around the solute, offering a detailed picture but at a high computational cost. unige.ch Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant, providing a more computationally efficient way to capture the bulk effects of the solvent. github.iofaccts.de These models are crucial for accurately predicting reaction rates and equilibria in solution. nih.gov

| Model Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Explicit | Solvent molecules are individually represented. | Provides detailed, atomistic view of solute-solvent interactions. | Computationally very expensive. |

| Implicit (Continuum) | Solvent is treated as a continuous medium with a dielectric constant. | Computationally efficient. | Does not capture specific, local solute-solvent interactions like hydrogen bonding. |

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry is an invaluable tool for predicting the reactivity of molecules and the outcome of chemical reactions. csmres.co.ukcri.or.th For this compound, theoretical methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies, thereby predicting the feasibility and selectivity of novel chemical transformations.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying reaction mechanisms. rsc.orgrsc.org By mapping the potential energy surface of a reaction, researchers can elucidate the step-by-step process of bond breaking and formation. nih.gov For instance, the susceptibility of the chloromethyl group to nucleophilic substitution or the reactivity of the carbonate ester towards hydrolysis can be investigated. nih.gov Computational models can also predict how changes in reaction conditions, such as the solvent or the presence of a catalyst, will influence the reaction outcome. mit.edu This predictive power can guide the design of new synthetic routes and the optimization of reaction conditions. cdc.gov

Development and Validation of Computational Models for Chloromethyl Carbonate Systems

The accuracy of computational predictions is contingent on the quality of the underlying theoretical models and their parameters. The development and validation of these models are therefore of paramount importance.

For chloromethyl carbonate systems, this involves selecting appropriate levels of theory and basis sets in quantum mechanical calculations that can accurately describe the electronic structure and properties of these molecules. For molecular dynamics simulations, the development of reliable force fields is crucial. A force field is a set of parameters that defines the potential energy of a system of atoms and is used to calculate the forces between them.

Validation of these computational models is achieved by comparing the calculated properties with experimental data. researchgate.netnih.govnih.gov For instance, calculated bond lengths and angles can be compared with those determined by X-ray crystallography, and predicted vibrational frequencies can be compared with experimental infrared and Raman spectra. The validation process ensures that the computational model provides a realistic representation of the molecule and can be used to make reliable predictions about its behavior. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization Methods for Chloromethyl Cyclopentyl Carbonate

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Patterns

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule by measuring its mass with very high precision. For chloromethyl cyclopentyl carbonate, with the molecular formula C₇H₁₁ClO₃, the theoretical monoisotopic mass can be calculated with great accuracy.

The presence of a chlorine atom introduces a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% natural abundance) and ³⁷Cl (24.23% natural abundance), which are approximately two mass units apart. This results in two major peaks in the mass spectrum for the molecular ion, designated as [M]⁺ and [M+2]⁺. The ratio of the intensities of these two peaks is approximately 3:1, providing a distinct signature for the presence of a single chlorine atom in the molecule.

Table 1: Theoretical HRMS Data for this compound (C₇H₁₁ClO₃)

| Ion Formula | Isotope | Theoretical m/z |

|---|---|---|

| [C₇H₁₁³⁵ClO₃]⁺ | M | 178.03697 |

This table presents the calculated exact masses for the two most abundant isotopologues of the molecular ion.

This precise mass measurement and the distinct isotopic pattern are critical for differentiating this compound from other compounds with the same nominal mass but different elemental compositions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced 2D techniques are required for complete and unambiguous assignment.

Two-dimensional NMR experiments reveal correlations between different nuclei, allowing for the assembly of the molecular structure piece by piece.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). For this compound, COSY would show correlations between the methine proton on the cyclopentyl ring (CH-O) and its adjacent methylene (B1212753) protons. It would also show correlations among the non-equivalent methylene protons within the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atom they are attached to (¹JCH). It is invaluable for assigning carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is crucial for connecting molecular fragments that are not directly bonded. For instance, HMBC would show a correlation from the protons of the chloromethyl group (Cl-CH₂-O) to the carbonate carbonyl carbon, and from the cyclopentyl methine proton (O-CH) to the same carbonyl carbon, confirming the carbonate ester linkage.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Cl-C H₂-O | ~5.7 | ~70 | Carbonyl (C=O) |

| O-C H-(CH₂)₄ | ~5.1 | ~80 | Carbonyl (C=O) |

| Cyclopentyl CH₂ (adjacent to CH-O) | ~1.9 | ~33 | O-C H, Other Cyclopentyl Carbons |

| Other Cyclopentyl CH₂ | ~1.6 | ~24 | O-C H, Other Cyclopentyl Carbons |

Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions.

While solution-state NMR provides data on molecules tumbling freely, solid-state NMR (ssNMR) offers insight into the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.gov For this compound, if it exists as a crystalline solid, ssNMR could be used to study polymorphism (the existence of multiple crystal forms). acs.org Different polymorphs would yield distinct ¹³C ssNMR spectra due to differences in the local chemical environments and intermolecular packing. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the carbon atoms in the solid state. acs.org

X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State

As of now, no public crystal structure for this compound has been reported. If a suitable single crystal could be grown, X-ray diffraction analysis would reveal:

Conformation: The preferred spatial arrangement of the cyclopentyl ring (e.g., envelope or twist conformation) and the orientation of the chloromethyl carbonate group relative to the ring.

Intermolecular Interactions: It would show how individual molecules pack together in the crystal lattice, identifying any significant non-covalent interactions like hydrogen bonds or dipole-dipole interactions that stabilize the crystal structure.

Absolute Stereochemistry: The molecule itself is achiral. However, if a chiral derivative were synthesized, X-ray crystallography could determine its absolute configuration without ambiguity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" for the compound, with specific peaks corresponding to the stretching and bending of different functional groups.

For this compound, the key functional groups produce characteristic vibrational bands. The most prominent feature in the IR spectrum would be the strong absorption from the carbonate carbonyl (C=O) stretch. spectroscopyonline.com The O-C-O and C-Cl bonds also give rise to distinct signals.

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C=O (Carbonate) | Asymmetric Stretch | 1780 - 1740 | Strong |

| C-O (Carbonate) | Asymmetric Stretch | 1280 - 1240 | Strong |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

Raman spectroscopy would provide complementary information. mdpi.com While the C=O stretch is also visible in Raman, non-polar bonds often produce stronger signals. The C-C backbone of the cyclopentyl ring and the C-Cl stretch would be readily observable. nih.gov Comparing the IR and Raman spectra can provide insights into molecular symmetry.

Future Research Directions and Emerging Paradigms

Development of Novel and More Efficient Synthetic Routes

The traditional synthesis of chloromethyl alkyl carbonates often involves the reaction of an alcohol with the highly reactive and toxic chloromethyl chloroformate in the presence of a base. For instance, the analogous compound Chloromethyl cyclohexyl carbonate is prepared by reacting cyclohexanol (B46403) with chloromethyl chloroformate at low temperatures. prepchem.com While effective, this method presents safety and environmental challenges.

Future research is heavily focused on greener and more atom-economical pathways. A paramount strategy is the utilization of carbon dioxide (CO₂) as a renewable C1 feedstock. specificpolymers.com The synthesis of cyclic carbonates via the cycloaddition of CO₂ to epoxides is a well-established and 100% atom-efficient reaction. specificpolymers.com For a compound like Chloromethyl cyclopentyl carbonate, this would conceptually involve a cyclopentane-fused epoxide, although a more direct analogy is the synthesis of Chloromethyl ethylene (B1197577) carbonate from epichlorohydrin (B41342) and CO₂. mdpi.com This reaction has been optimized using advanced catalytic systems to achieve high yields under solvent-free conditions. mdpi.com

Another innovative approach is the upcycling of commodity polymers. Organocatalytic depolymerization of materials like bisphenol A polycarbonate (BPA-PC) can be used to transfer the carbonate moiety to functionalized diols, providing a sustainable source of carbonate for producing new, high-value cyclic carbonate monomers. nih.govibm.com

Table 1: Comparison of Synthetic Routes for Analogous Chloromethyl Carbonates| Compound | Precursors | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Chloromethyl cyclohexyl carbonate | Cyclohexanol, Chloromethyl chloroformate | Pyridine (B92270) | -78 °C to RT, 16h | Not specified, crystalline product | prepchem.com |

| Chloromethyl ethylene carbonate | Epichlorohydrin, CO₂ | 12% (w/w) Zr/ZIF-8 | 353 K, 11 bar, 12h | 68% | mdpi.com |

Exploration of Unconventional Reactivity and Catalysis for this compound

The efficiency of cyclic carbonate synthesis hinges on catalyst development. Research is moving beyond simple bases towards sophisticated, reusable, and highly active catalytic systems.

Heterogeneous Catalysts: Metal-Organic Frameworks (MOFs) have shown significant promise. For example, a Zr/ZIF-8 catalyst was effective for synthesizing chloromethyl ethylene carbonate, demonstrating excellent reusability and stability, which are critical for industrial applications. mdpi.com Other heterogeneous systems include catalysts like ZSM-5 molecular sieves, which are noted for their low cost and high efficiency under moderate pressure. google.com

Ionic Liquids: Ionic liquids (ILs), particularly when immobilized on a solid support like a polymer (PSILs), are emerging as powerful catalysts for CO₂ cycloaddition. rsc.org They can act as bifunctional catalysts, activating both the epoxide and CO₂, and their immobilization facilitates continuous-flow processes and easy catalyst separation. rsc.org

Organocatalysis: Metal-free organocatalysis represents a major push towards more sustainable chemical synthesis. rsc.org Bases such as N,N-tetramethylethylenediamine (TMEDA) have been identified as optimal for mediating cyclic carbonate formation from diols and CO₂. nih.govbohrium.com

The inherent reactivity of the chloromethyl group is a key feature of the molecule. This electrophilic site is a versatile handle for post-synthesis modification through nucleophilic substitution. This allows for the introduction of a wide array of functional groups, such as azides, amines, or thiols, transforming the carbonate into a tailored building block. This strategy is exemplified in medicinal chemistry, where chloromethyl-functionalized carbonates are used to attach a molecule to a parent drug, creating a prodrug with improved pharmacokinetic properties. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous-flow synthesis is a key paradigm shift in modern chemistry, offering enhanced safety, process control, and scalability. researchgate.net Flow chemistry is particularly well-suited for reactions involving toxic reagents or high pressures, such as those using CO₂. researchgate.netacs.org

The synthesis of cyclic carbonates has been successfully adapted to flow systems. Researchers have developed direct continuous-flow processes that convert alkenes to cyclic carbonates via an in-situ epoxidation and subsequent carboxylation, eliminating the need to isolate the epoxide intermediate. researchgate.netchemistryworld.com Systems using polymer-supported ionic liquid (PSIL) catalysts in packed-bed reactors have demonstrated stable and efficient production of cyclic carbonates over extended periods. rsc.org

A conceptual flow process for this compound could involve:

Pumping a solution of the appropriate precursors (e.g., a cyclopentane-based epoxide and supercritical CO₂) through separate inlets.

Mixing the streams before they enter a heated, packed-bed reactor containing a heterogeneous catalyst (e.g., supported IL or MOF).

Maintaining pressure with a back-pressure regulator to ensure the reaction proceeds in the desired phase.

Collecting the product stream for purification.

This automated approach allows for rapid optimization of reaction parameters and facilitates scalable, on-demand production.

Advanced Computational Design for Tailored Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding reaction mechanisms and designing catalysts with tailored properties. Density Functional Theory (DFT) calculations are widely used to model the cycloaddition of CO₂ to epoxides. researchgate.net

These studies can:

Elucidate Reaction Mechanisms: Computational modeling has been used to contrast monometallic versus bimetallic pathways in (salen)Cr-catalyzed reactions, revealing the roles of Lewis acid activation of the epoxide and the nucleophilic attack that initiates ring-opening. researchgate.net

Predict Catalyst Performance: By calculating the energy barriers for key steps like CO₂ insertion and ring-closing, researchers can screen potential catalysts in silico, accelerating the discovery of more efficient systems.

Understand Selectivity: The reactivity of fluoroalkyl carbonates in substitution reactions has been systematically investigated, correlating the electrophilicity of the carbonyl group and the leaving group ability with spectroscopic data (IR) and pKₐ values. nih.gov Similar computational approaches can be applied to predict the reactivity and selectivity of this compound in polymerization or functionalization reactions.

Optimize Support Interactions: In a related context, computational models have been used to analyze how the choice of alkali cations in the synthesis of N-rich porous carbons alters their physicochemical properties and, consequently, their CO₂ adsorption thermodynamics and selectivity. rsc.org This knowledge can be applied to the design of optimal supports for heterogeneous catalysts used in carbonate synthesis.

Role of this compound in Emerging Interdisciplinary Fields

The true potential of this compound lies in its application as a functional monomer and intermediate, bridging polymer chemistry with materials science and biomedicine.

Polymer Chemistry and Biomedical Applications: As a functionalized cyclic carbonate, its primary application is in ring-opening polymerization (ROP) to produce aliphatic polycarbonates. rsc.orgrsc.org These polymers are attractive for biomedical uses due to their expected biodegradability and biocompatibility. diva-portal.org The pendant chloromethyl groups serve as sites for post-polymerization modification, allowing for the attachment of drugs, imaging agents, or targeting ligands. rsc.org This "click" functionality is crucial for creating advanced materials for drug delivery, tissue engineering, and diagnostics. diva-portal.org

Advanced Materials: The polarity of the carbonate group makes polymers containing these moieties suitable for applications such as solid polymer electrolytes in lithium-ion batteries. specificpolymers.comnih.gov The rigid cyclopentyl group would influence the thermal and mechanical properties of the resulting polymer, such as the glass transition temperature and stiffness, allowing for the tailoring of material properties. rsc.org

Pharmaceutical and Agrochemical Synthesis: The molecule can serve as a key intermediate in the synthesis of complex organic molecules. mdpi.com The chloromethyl group enables its use as a protecting group or as a linker to connect different molecular fragments, a strategy valuable in the synthesis of novel pharmaceuticals and agrochemicals. mdpi.com The formation of polyhydroxyurethanes (PHUs) from the reaction of cyclic carbonates with amines offers a non-isocyanate route to polyurethanes, which are used extensively as foams, coatings, and adhesives. specificpolymers.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.